

# Preclinical Toxicology of AS-Inclisiran Sodium: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical toxicology profile of **AS-Inclisiran sodium**, a small interfering RNA (siRNA) therapeutic designed to lower low-density lipoprotein cholesterol (LDL-C). The information herein is compiled from publicly available regulatory documents and scientific literature, offering a comprehensive resource for professionals in the field of drug development and research.

#### **Mechanism of Action**

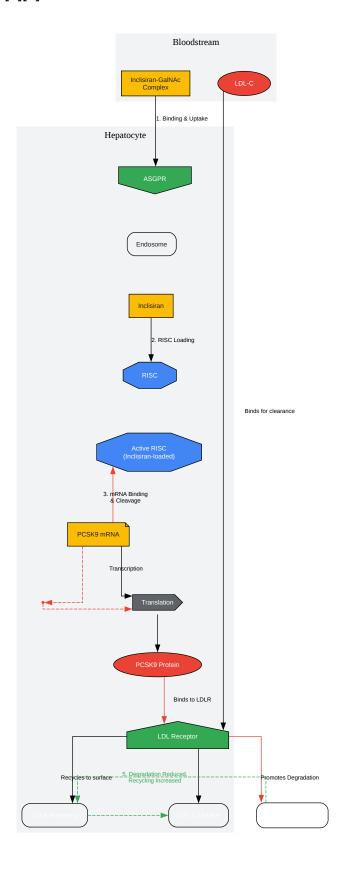
Inclisiran is a synthetic, double-stranded siRNA that leverages the natural RNA interference (RNAi) pathway to achieve its therapeutic effect.[1][2] It is conjugated with a triantennary N-acetylgalactosamine (GalNAc) ligand, which facilitates targeted delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR).[2][3]

Once inside the hepatocyte, the antisense strand of the inclisiran duplex is incorporated into the RNA-induced silencing complex (RISC).[1][4] This activated RISC then binds to the messenger RNA (mRNA) encoding for proprotein convertase subtilisin/kexin type 9 (PCSK9). [2][5] This binding leads to the catalytic cleavage and subsequent degradation of the PCSK9 mRNA, thereby preventing the translation and synthesis of the PCSK9 protein.[4][6]

The reduction in PCSK9 levels prevents the degradation of LDL receptors (LDLR) on the surface of hepatocytes.[1][4] As a result, more LDLRs are recycled back to the cell surface,



leading to increased clearance of LDL-C from the bloodstream and a subsequent reduction in circulating LDL-C levels.[7][8]



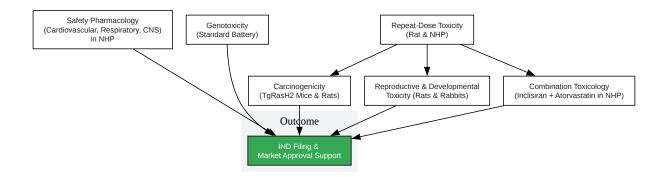


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Caption: Cellular mechanism of action for Inclisiran in hepatocytes.

## **Preclinical Toxicology Program Overview**

The nonclinical safety of inclisiran was evaluated through a comprehensive series of studies designed to characterize its toxicological profile. These assessments were conducted in both rodent (Sprague-Dawley rats) and non-rodent (non-human primates, NHPs) species, where the drug was shown to be pharmacologically active.[7] The overall toxicology program included repeat-dose toxicity, safety pharmacology, genotoxicity, carcinogenicity, and reproductive and developmental toxicity studies.



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Caption: Overview of the preclinical toxicology assessment workflow for Inclisiran.

# Summary of Key Toxicology Studies Repeat-Dose Toxicity

Long-term repeat-dose studies were conducted to assess the effects of chronic administration of inclisiran.

**Experimental Protocols:** 







- Rat Study: A 29-week study in Sprague-Dawley rats with subcutaneous (SC) doses administered once every 4 weeks (Q4W), followed by a 13-week recovery period.[7]
- Non-Human Primate (NHP) Study: A 40-week study in NHPs with SC doses administered Q4W.[7]

Data Presentation:



Study	Species	Duration	Dosing Regimen	Max Dose Tested (mg/kg)	Key Findings
Repeat-Dose	Rat	29 weeks	SC, Q4W	250	Non-adverse toxicities secondary to drug accumulation. Statistically significant decrease in LDL-C observed.[7]
Repeat-Dose	NHP	40 weeks	SC, Q4W	300	Generally non-adverse toxicities. Delayed/supp ressed IgG response to KLH antigen at ≥30 mg/kg; fully reversible.[7]
Combination	NHP	13 weeks	SC, Q4W (Inclisiran) + Daily Oral (Atorvastatin)	300 (Inclisiran)	No unexpected or exacerbated toxicities observed with co- administratio n.[7]

Key Findings: Toxicities observed with inclisiran were generally considered non-adverse and were largely attributed to the accumulation of the drug in tissues, a known characteristic of



GalNAc-conjugated siRNAs.[7][9] The primary tissues for accumulation after subcutaneous injection were the liver and kidney.[7]

In the 40-week NHP study, a delayed or suppressed immune response (IgG) to a T-cell dependent antigen (KLH) was noted at doses ≥ 30 mg/kg.[7] However, nearly all animals still mounted an immune response, and the effect was fully reversible. No corresponding increase in infection rates was observed in toxicology studies or clinical trials, suggesting limited clinical relevance.[7]

### **Safety Pharmacology**

Safety pharmacology studies were conducted to evaluate the potential effects of inclisiran on vital organ systems.

Experimental Protocol:

 Studies were conducted in monkeys to assess neurological, respiratory, and cardiovascular function.

Key Findings: Inclisiran did not have an adverse impact on neurological, respiratory, or cardiovascular functions in safety pharmacology studies.[7]

#### Genotoxicity

A standard battery of tests was performed to assess the potential for inclisiran to cause genetic damage.

Experimental Protocol:

A standard battery of OECD-compliant in vitro and in vivo assays was conducted.[7]

Key Findings: Inclisiran tested negative for genotoxicity in all assays.[7]

## Carcinogenicity

The carcinogenic potential of inclisiran was evaluated in two rodent models.

Experimental Protocols:



- Mouse Study: A study in TgRasH2 mice.[7]
- Rat Study: A 2-year study in Sprague-Dawley rats with SC doses of 40, 95, or 250 mg/kg administered once every 28 days.[7][10]

Key Findings: Inclisiran did not promote neoplastic transformations in either TgRasH2 mice or Sprague-Dawley rats, indicating a lack of carcinogenic potential under the tested conditions.[7] [10]

### **Reproductive and Developmental Toxicity**

Studies were conducted to assess the potential effects of inclisiran on fertility, embryo-fetal development, and pre- and postnatal development.

#### Experimental Protocols:

- Embryo-fetal Development: Studies were conducted in both rats and rabbits with daily SC injections up to 150 mg/kg/day.[7]
- Pre- and Postnatal Development: A study was conducted in Sprague-Dawley rats with daily SC injections from gestation day 6 through lactation day 20 at doses up to 150 mg/kg.[7][10]

Data Presentation:



Study Type	Species	Dosing Period	Max Dose Tested (mg/kg/day)	Key Findings
Embryo-fetal Development	Rat	Gestation	150	No evidence of reproductive or developmental risk.[7]
Embryo-fetal Development	Rabbit	Gestation	150	No evidence of reproductive or developmental risk.[7]
Pre- and Postnatal Development	Rat	Gestation Day 6 - Lactation Day 20	150	No evidence of maternal toxicity or effects on maternal performance. No adverse effects on offspring development.[7]

Key Findings: The reproductive and developmental toxicity assessments in both rats and rabbits demonstrated no evidence of risk at any dose tested. Inclisiran is considered unlikely to cross the placental barrier in significant amounts, unlike IgG-based monoclonal antibody therapeutics.[7]

### Conclusion

The preclinical toxicology program for **AS-Inclisiran sodium** was comprehensive and demonstrated a favorable safety profile. The observed toxicities were generally non-adverse, predictable based on the platform technology (GalNAc-siRNA), and primarily related to tissue accumulation. No significant safety concerns were identified regarding safety pharmacology, genotoxicity, carcinogenicity, or reproductive and developmental toxicity.[7] These nonclinical



data provided a strong foundation for the successful clinical development and market approval of inclisiran.[7]

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